molecular formula C12H8BrNO B8800182 3-Bromo-7-methoxy-1-naphthonitrile CAS No. 847505-83-3

3-Bromo-7-methoxy-1-naphthonitrile

Cat. No.: B8800182
CAS No.: 847505-83-3
M. Wt: 262.10 g/mol
InChI Key: GRKYKMLRLISEPI-UHFFFAOYSA-N
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Description

3-Bromo-7-methoxy-1-naphthonitrile is a useful research compound. Its molecular formula is C12H8BrNO and its molecular weight is 262.10 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

847505-83-3

Molecular Formula

C12H8BrNO

Molecular Weight

262.10 g/mol

IUPAC Name

3-bromo-7-methoxynaphthalene-1-carbonitrile

InChI

InChI=1S/C12H8BrNO/c1-15-11-3-2-8-4-10(13)5-9(7-14)12(8)6-11/h2-6H,1H3

InChI Key

GRKYKMLRLISEPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C(C=C2C=C1)Br)C#N

Origin of Product

United States

Overview of Naphthalene Derivatives in Synthetic Organic Chemistry

Naphthalene (B1677914), the simplest polycyclic aromatic hydrocarbon, consists of two fused benzene (B151609) rings. rasayanjournal.co.in This extended π-electron system imparts distinct chemical reactivity compared to benzene. Naphthalene derivatives readily undergo electrophilic substitution reactions, and the position of substitution is influenced by the nature of the existing substituents and reaction conditions. researchgate.netyoutube.com In medicinal chemistry, the naphthalene scaffold is found in a variety of therapeutic agents, highlighting its importance as a pharmacophore. ijpsjournal.comnih.gov The ability to introduce a diverse range of functional groups onto the naphthalene core allows for the fine-tuning of a molecule's physical, chemical, and biological properties. rasayanjournal.co.in

The Role of Nitrile and Methoxy Groups in Directing Reactivity and Functionalization

The nitrile (-C≡N) and methoxy (B1213986) (-OCH3) groups play crucial roles in modulating the reactivity of the naphthonitrile scaffold. The nitrile group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It can also be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups, providing a handle for further molecular elaboration. youtube.com

Conversely, the methoxy group is an electron-donating group that activates the aromatic ring towards electrophilic attack, primarily at the ortho and para positions. ijpsjournal.com The presence of both a deactivating nitrile group and an activating methoxy group on the same naphthalene (B1677914) ring system creates a unique pattern of reactivity, allowing for selective functionalization at specific positions. This interplay is a key consideration in the design of synthetic routes involving naphthonitrile derivatives.

Strategic Importance of Bromine Substitution in Naphthonitrile Systems for Chemical Transformations

Regioselective Bromination Approaches to Naphthonitrile Scaffolds

The introduction of a bromine atom at a specific position on the naphthonitrile skeleton is a critical step that dictates the final structure of the target molecule. The presence of both a methoxy and a nitrile group on the naphthalene ring influences the regiochemical outcome of electrophilic substitution reactions.

Bromination of Substituted 1-Naphthonitriles: Procedural Refinements and Optimization

The direct bromination of 7-methoxy-1-naphthonitrile to achieve the 3-bromo derivative requires careful selection of the brominating agent and reaction conditions to ensure high regioselectivity. The methoxy group at the 7-position is an activating, ortho-, para-directing group, while the nitrile group at the 1-position is a deactivating, meta-directing group. This substitution pattern favors electrophilic attack at the C2, C4, C5, and C8 positions. Therefore, achieving selective bromination at the C3 position is a synthetic challenge.

One reported synthesis of this compound circumvents this challenge by starting from a precursor that is already brominated at the desired position. Specifically, 3,8-dibromo-7-methoxy-1-naphthonitrile can be selectively de-brominated at the 8-position using tin(II) chloride dihydrate in a mixture of acetic acid and concentrated hydrochloric acid at 100°C to yield the target compound. chemicalbook.com

For direct bromination, N-Bromosuccinimide (NBS) in a suitable solvent is a promising reagent. The use of NBS in acetonitrile (B52724) has been shown to be a mild and regiospecific method for the nuclear bromination of methoxy-substituted naphthalenes. mdma.ch This system can favor ionic pathways over radical reactions, potentially leading to more controlled and selective bromination.

Catalytic Systems and Reaction Conditions for Selective Bromination

To enhance regioselectivity in the bromination of naphthonitrile scaffolds, various catalytic systems can be employed. Lewis acids or solid acid catalysts can polarize the bromine molecule, creating a more electrophilic species and potentially directing the substitution to a specific position.

For instance, the bromination of aromatic compounds can be catalyzed by zinc salts, such as zinc bromide, adsorbed on an inert support like silica (B1680970) gel. Such a system can improve selectivity, particularly for the para-isomer in some cases. The reaction is typically carried out in a non-polar solvent like dichloromethane (B109758) or hexane (B92381) to optimize selectivity. acs.org

Furthermore, visible-light-induced photoredox catalysis has emerged as a mild and efficient method for the bromination of arenes and heteroarenes using NBS. Organic dyes like erythrosine B can act as photocatalysts, activating NBS to increase its electrophilic character and leading to faster and more selective reactions under ambient conditions. bldpharm.com

Mitigation of Polybromination and Byproduct Formation

A common challenge in the bromination of activated aromatic rings, such as those containing a methoxy group, is the formation of polybrominated byproducts. To minimize this, several strategies can be implemented:

Stoichiometric Control: Careful control of the stoichiometry of the brominating agent is crucial. Using a slight excess or an equimolar amount of the brominating agent relative to the substrate can help prevent multiple brominations.

Reaction Temperature: Lowering the reaction temperature generally reduces the reaction rate and can enhance selectivity, disfavoring the formation of thermodynamically more stable, but less desired, polybrominated products.

Slow Addition: The slow, dropwise addition of the brominating agent to the reaction mixture can maintain a low concentration of the electrophile, thereby reducing the likelihood of multiple substitutions on the same molecule.

Choice of Brominating Agent: Using less reactive brominating agents can also improve selectivity. For example, NBS is generally considered a milder brominating agent than elemental bromine.

Functional Group Interconversion Strategies for Methoxy Incorporation

The methoxy group can be introduced at various stages of the synthetic sequence. This can be achieved either by direct etherification of a hydroxyl-substituted precursor or by utilizing a starting material that already contains the methoxy group.

Etherification Methods for Hydroxyl-Substituted Naphthonitriles

The Williamson ether synthesis is a classic and reliable method for the formation of ethers, including the conversion of a hydroxyl-substituted naphthonitrile to its methoxy analog. echemi.comresearchgate.net This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile and attacks a methylating agent, such as methyl iodide or dimethyl sulfate.

A typical procedure would involve dissolving 7-hydroxy-1-naphthonitrile in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone. A base, such as potassium carbonate or sodium hydride, is then added to deprotonate the hydroxyl group. Subsequently, the methylating agent is added, and the reaction mixture is stirred, often with heating, to facilitate the formation of the ether linkage.

ReactantBaseMethylating AgentSolventTypical Conditions
7-Hydroxy-1-naphthonitrileK₂CO₃(CH₃)₂SO₄AcetoneReflux
7-Hydroxy-1-naphthonitrileNaHCH₃IDMFRoom Temperature to 60°C

This table presents common reagents and conditions for the Williamson ether synthesis of 7-methoxy-1-naphthonitrile.

Alternative Routes to Methoxy-Naphthonitrile Precursors

An alternative to direct etherification is to begin the synthesis with a precursor that already contains the methoxy group. This approach can sometimes be more efficient, depending on the availability and cost of the starting materials.

One such route starts from 7-methoxy-1-tetralone (B20472). This compound can be reacted with cyanoacetic acid in the presence of an amine catalyst, such as benzylamine (B48309) or aniline, in a solvent like toluene (B28343) under reflux conditions. This Knoevenagel condensation is followed by aromatization to yield (7-methoxy-1-naphthyl)acetonitrile. google.comgoogle.com This acetonitrile derivative can then be further functionalized.

Another innovative approach utilizes 7-methoxy-1-naphthoic acid as a starting material. organic-chemistry.org The carboxylic acid is first reduced to the corresponding alcohol, 7-methoxy-1-naphthalenemethanol, using a reducing agent like borane-tetrahydrofuran (B86392) complex. The resulting alcohol is then converted to a good leaving group, for instance, by reaction with thionyl chloride to form the corresponding chloride. Finally, nucleophilic substitution with a cyanide salt, such as potassium cyanide, in a solvent like dimethyl sulfoxide (B87167) (DMSO) affords (7-methoxy-1-naphthyl)acetonitrile. organic-chemistry.org

Starting MaterialKey ReagentsIntermediateFinal Precursor
7-Methoxy-1-tetraloneCyanoacetic acid, Benzylamine(7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile(7-Methoxy-1-naphthyl)acetonitrile
7-Methoxy-1-naphthoic acid1. BH₃-THF; 2. SOCl₂; 3. KCN7-Methoxy-1-naphthalenemethanol, 1-(Chloromethyl)-7-methoxynaphthalene(7-Methoxy-1-naphthyl)acetonitrile

This table outlines two alternative synthetic pathways to a key methoxy-naphthonitrile precursor.

Multi-Step Synthesis of this compound

The production of this compound is typically achieved through a multi-step synthetic route, which may commence from different precursors. The choice of the starting material often dictates the subsequent steps, including bromination, and the introduction of the nitrile functional group.

Detailed Synthetic Protocols from Precursors

Two primary precursors are commonly cited in the synthesis of this compound and its analogs: 3,8-dibromo-7-methoxy-1-naphthonitrile and 7-methoxy-1-tetralone.

Synthesis from 3,8-dibromo-7-methoxy-1-naphthonitrile:

A prominent method involves the selective de-bromination of 3,8-dibromo-7-methoxy-1-naphthonitrile. A detailed protocol for this transformation is as follows:

A slurry of 3,8-dibromo-7-methoxy-1-naphthonitrile (1.62 kg) and Tin (II) chloride dihydrate (1.24 kg) in acetic acid (5 L) is prepared. To this mixture, concentrated hydrochloric acid (37% wt, 2.50 L) is added dropwise over a period of 2 hours while maintaining the temperature at 100°C. The reaction mixture is then stirred at this temperature for an additional 4 hours. After cooling to room temperature, the solid product is collected by filtration. The collected solid is washed sequentially with 1% wt hydrochloric acid (2 x 1.00 L) and water (1.00 L) and then dried to yield this compound as a white solid. This process has been reported to achieve a yield of 73%. chemicalbook.com

Table 1: Synthesis of this compound from 3,8-dibromo-7-methoxy-1-naphthonitrile

Parameter Value
Starting Material 3,8-dibromo-7-methoxy-1-naphthonitrile
Reagents Tin (II) chloride dihydrate, Acetic acid, Hydrochloric acid
Temperature 100°C
Reaction Time 6 hours
Yield 73%

Synthesis from 7-methoxy-1-tetralone:

An alternative pathway to naphthonitrile derivatives initiates from 7-methoxy-1-tetralone. While a direct, detailed protocol for this compound from this precursor is not extensively documented in readily available literature, the synthesis of the related compound (7-methoxy-1-naphthyl)acetonitrile from 7-methoxy-1-tetralone provides a foundational methodology. google.comgoogle.comgoogle.com This synthesis involves a condensation reaction with cyanoacetic acid, followed by aromatization. google.comgoogle.com

For the synthesis of this compound, this route would necessitate an additional bromination step. The bromination of naphthalene derivatives can be influenced by catalysts and temperature, which affect the position of bromine substitution. researchgate.net For instance, the bromination of 2-methoxynaphthalene (B124790) in acetic acid can lead to 1,6-dibromo-2-methoxynaphthalene, which can then be selectively dehalogenated. google.com A plausible, though not explicitly detailed, multi-step synthesis from 7-methoxy-1-tetralone would likely involve:

Condensation: Reaction of 7-methoxy-1-tetralone with a cyanide source to form an intermediate.

Aromatization: Dehydrogenation of the tetralone ring to a naphthalene system.

Bromination: Introduction of a bromine atom at the 3-position of the naphthalene ring.

Purification Techniques and Yield Optimization in Complex Synthesis

The purity of this compound is paramount for its use in subsequent applications. Therefore, robust purification techniques are integral to the synthetic process.

Purification Techniques:

Following the initial isolation of the crude product by filtration, a series of washing steps are typically employed. Washing with dilute acid, such as 1% hydrochloric acid, helps to remove any remaining basic impurities or tin salts from the reduction step. chemicalbook.com This is followed by washing with water to remove residual acid and water-soluble impurities. chemicalbook.com

For further purification, recrystallization is a common and effective method. The choice of solvent is crucial and is determined by the solubility of the compound and its impurities. For analogous bromo-methoxy-naphthalene compounds, solvents such as isobutanol and mixtures of ethanol (B145695) and water have been successfully used. google.comgoogle.com The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals while impurities remain in the mother liquor. emu.edu.tr

Table 2: Common Purification Techniques

Technique Purpose Example Solvents/Reagents
Filtration Isolation of solid product-
Washing Removal of residual reagents and by-products1% HCl, Water chemicalbook.com
Recrystallization High-purity product isolationIsobutanol, Ethanol/Water google.comgoogle.com
Column Chromatography Separation of complex mixturesSilica gel with eluents like Ethyl Acetate (B1210297)/Petroleum ether mdpi.com

Yield Optimization:

Optimizing the yield in a multi-step synthesis requires careful consideration of each reaction step. For the synthesis of naphthonitrile derivatives, several factors can be fine-tuned.

In reactions analogous to the Sandmeyer reaction, which can be used to introduce a nitrile group, optimization of parameters such as solvent, temperature, and catalyst can significantly improve yields. For instance, in electrochemical Sandmeyer reactions, the choice of solvent mixture (e.g., methanol/DMF) and electrolyte has been shown to be critical for maximizing the yield of the desired product. nih.govscispace.com

In bromination reactions, the regioselectivity is a key factor to control. The choice of brominating agent, catalyst (e.g., iron compounds), and reaction temperature can influence the position of bromination on the naphthalene ring. researchgate.net Careful control of these parameters is necessary to favor the formation of the desired 3-bromo isomer and minimize the production of other isomers, thereby increasing the effective yield of the target compound.

Reaction Monitoring and In-Process Control

Effective in-process control through reaction monitoring is essential for ensuring the successful and reproducible synthesis of this compound. It allows for the tracking of the consumption of starting materials and the formation of products in real-time.

Commonly employed techniques for monitoring organic reactions include:

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to qualitatively monitor the progress of a reaction by observing the disappearance of the starting material spot and the appearance of the product spot. For instance, in the synthesis of related bromo-naphthalene compounds, TLC has been used to confirm the disappearance of the starting material before work-up. google.com

Gas Chromatography (GC): GC is a quantitative technique that can be used to determine the composition of a reaction mixture, providing information on the conversion of starting materials and the formation of products and by-products.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful quantitative technique that is well-suited for monitoring the progress of reactions involving non-volatile and thermally sensitive compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor reactions in real-time, providing detailed structural information about the species present in the reaction mixture.

By implementing these monitoring techniques, chemists can make informed decisions about reaction times, reagent additions, and when to proceed with the work-up, ultimately leading to improved yields and purity of the final product.

Cross-Coupling Reactions at the Bromine Center

The carbon-bromine bond in this compound is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. nih.gov It typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgnih.gov For this compound, the bromine atom serves as the electrophilic partner, readily undergoing oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. libretexts.org

The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three primary steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the naphthonitrile derivative to form a palladium(II) species. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the presence of a base. libretexts.org

Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated to form the final product, regenerating the palladium(0) catalyst. libretexts.org

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. nih.gov While simple catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] combined with a phosphine (B1218219) ligand can be effective, modern catalyst systems often employ more sophisticated ligands to enhance reactivity, stability, and substrate scope. libretexts.org

For challenging couplings, particularly with sterically hindered substrates, bulky and electron-rich phosphine ligands are preferred. nih.govnih.gov These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov A notable example is 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos), which has demonstrated high activity in the coupling of aryl bromides, allowing for reactions at low catalyst loadings and even at room temperature for some substrates. nih.govcapes.gov.br The choice of ligand can significantly impact the reaction's success, influencing yield and reaction times.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst PrecursorLigandBaseSolventTypical Temperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O90-110
Pd₂(dba)₃XPhosK₂CO₃Dioxane80-100
Pd(PPh₃)₄-Na₂CO₃DME/H₂O80-90
PdCl₂(dppf)-KOAcDMSO80-85

This table presents typical conditions for Suzuki-Miyaura couplings of aryl bromides and may be applicable to this compound.

The Suzuki-Miyaura reaction exhibits a broad scope with respect to the organoboron reagent, tolerating a wide range of functional groups. nih.gov Boronic acids (RB(OH)₂) are the most common coupling partners due to their commercial availability, stability, and generally low toxicity. nih.govyoutube.com Alternatively, boronic esters, such as pinacol (B44631) esters (R-B(pin)), are also widely used and can offer advantages in terms of stability and purification. rsc.org

The reaction can accommodate aryl, heteroaryl, vinyl, and even some alkyl boronic acids. libretexts.org However, limitations can arise. For instance, some organoboron reagents are prone to protodeboronation, a side reaction where the boron group is replaced by a hydrogen atom, which can reduce the yield of the desired cross-coupled product. nih.gov Steric hindrance on either the aryl bromide or the organoboron reagent can also impede the reaction, sometimes requiring more active catalyst systems or harsher reaction conditions. nih.gov The electronic properties of the coupling partners can also play a role, with electron-withdrawing groups on the aryl bromide generally facilitating oxidative addition.

Table 2: Scope of Organoboron Reagents in Suzuki-Miyaura Coupling

Organoboron Reagent TypeExampleGeneral ReactivityNotes
Arylboronic acidPhenylboronic acidGood to excellentWidely available, generally stable.
Heteroarylboronic acidPyridine-3-boronic acidGood, can be sensitivePotential for N-coordination to catalyst.
Vinylboronic acidVinylboronic acidGoodProduct retains stereochemistry of vinyl partner.
Alkylboronic acidMethylboronic acidMore challengingProne to β-hydride elimination.
Boronic ester4-Methoxyphenylboronic acid pinacol esterGood to excellentOften more stable than corresponding boronic acids.

This table illustrates the general scope and considerations for different classes of organoboron reagents.

Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound can participate in a variety of other transition metal-catalyzed reactions. These alternative methods provide access to different classes of compounds.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of a base like an amine. It is a highly efficient method for the synthesis of arylalkynes.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond at the vinylic position of the alkene.

Negishi Coupling: This reaction involves the coupling of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. Organozinc reagents are often more reactive than their organoboron counterparts. uni-freiburg.de

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine (primary or secondary). It is a key method for synthesizing arylamines.

In recent years, direct C-H arylation has emerged as an atom-economical alternative to traditional cross-coupling reactions. Instead of using a pre-functionalized organometallic reagent, this method directly couples the aryl bromide with a C-H bond of another aromatic compound. This approach avoids the preparation of organometallic intermediates, reducing waste and synthetic steps. While potentially applicable, the regioselectivity of C-H activation on a partner molecule would need to be carefully controlled.

Direct alkylation at the bromine center can be more challenging but can be achieved under specific conditions, for example, through reductive coupling mechanisms or by using specific nickel or palladium catalyst systems that can engage with alkylmetallic reagents or facilitate reductive cross-electrophile coupling.

Suzuki-Miyaura Coupling with Boronic Acids for C-C Bond Formation

Transformations Involving the Nitrile Group

The nitrile (-C≡N) group on the this compound molecule is a versatile functional group that can be converted into several other important chemical moieties. These transformations significantly expand the synthetic utility of the core structure.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions, typically with heating. This provides a route to naphthalenecarboxylic acid derivatives, which are valuable intermediates in their own right.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides access to aminomethylnaphthalene derivatives.

Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile group to form an intermediate imine, which upon aqueous workup, yields a ketone. This allows for the introduction of a new carbon substituent and the formation of a keto group.

Cycloaddition: The nitrile group can participate in cycloaddition reactions. For example, reaction with sodium azide (B81097) (NaN₃) can form a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.

These transformations of the nitrile group, coupled with the reactivity at the bromine center, underscore the potential of this compound as a multifaceted building block for the synthesis of a diverse array of complex organic molecules.

Hydrolysis to Carboxylic Acids and Esters

The nitrile functional group (-C≡N) of this compound can be readily converted into a carboxylic acid (-COOH) through hydrolysis. This transformation can be achieved under either acidic or basic conditions. In acidic hydrolysis, the nitrile is typically heated with a strong acid such as sulfuric or hydrochloric acid in an aqueous solution. The reaction proceeds through the intermediate formation of an amide, which is subsequently hydrolyzed to the corresponding carboxylic acid, 3-bromo-7-methoxy-1-naphthoic acid.

Alternatively, base-catalyzed hydrolysis involves heating the nitrile with a strong base like sodium hydroxide. This process yields a carboxylate salt, which upon subsequent acidification, provides the final carboxylic acid.

Once synthesized, 3-bromo-7-methoxy-1-naphthoic acid can be further derivatized into esters through Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid. This reversible reaction allows for the synthesis of a variety of ester derivatives. A general example is the esterification of the related compound 6-bromo-2-naphthalenecarboxylic acid, which is refluxed in ethanol with sulfuric acid to produce the ethyl ester. chemicalbook.com

Table 1: General Conditions for Hydrolysis and Esterification

Transformation Reagents Product
Nitrile Hydrolysis H₂SO₄ (aq), Δ or NaOH (aq), Δ then H₃O⁺ 3-Bromo-7-methoxy-1-naphthoic acid

Reduction to Amines and Aldehydes

The nitrile group is susceptible to reduction by various reagents to yield either primary amines or aldehydes, depending on the reaction conditions.

Reduction to Primary Amines: Powerful reducing agents, most notably Lithium Aluminium Hydride (LiAlH₄), can reduce the nitrile group to a primary amine. ncert.nic.in The reaction typically involves treating the nitrile with LiAlH₄ in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. chemistrysteps.comdoubtnut.comresearchgate.net This process converts the -C≡N group into a -CH₂NH₂ group, yielding (3-bromo-7-methoxy-1-naphthalenyl)methanamine. Catalytic hydrogenation using hydrogen gas over a metal catalyst (e.g., Platinum or Raney Nickel) is another effective method for this transformation. ncert.nic.inresearchgate.net

Reduction to Aldehydes: A more controlled reduction is required to stop the reaction at the aldehyde stage. This is achieved by using a less reactive hydride reagent, such as Diisobutylaluminium hydride (DIBAL-H). chemistrysteps.com The reaction is typically carried out at low temperatures. DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine-aluminium complex. Subsequent hydrolysis of this intermediate in an aqueous workup step liberates the aldehyde, 3-bromo-7-methoxy-1-naphthaldehyde. chemistrysteps.com The key to this selectivity is that DIBAL-H is not reactive enough to reduce the intermediate imine further, unlike LiAlH₄. chemistrysteps.com

Table 2: Selective Reduction of the Nitrile Group

Desired Product Reagent General Conditions Resulting Functional Group
Primary Amine LiAlH₄ 1. Anhydrous Ether (THF or Et₂O) 2. H₂O workup -CH₂NH₂

Nucleophilic Additions and Cycloaddition Reactions

Nucleophilic Additions: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), are potent nucleophiles that can add to the nitrile. This addition reaction forms an intermediate imine anion which, upon acidic hydrolysis, is converted into a ketone. This provides a synthetic route to various (3-bromo-7-methoxy-1-naphthyl) ketones. A related tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent has been shown to produce 1-aminonaphthalene-2-carboxylates, demonstrating the utility of nucleophilic additions to nitrile groups in complex syntheses. rsc.org

Cycloaddition Reactions: The naphthalene core of the molecule can participate in cycloaddition reactions, although this requires overcoming the aromatic stabilization energy. nih.govchemrxiv.org Under thermal or photochemical conditions, the naphthalene system can act as the diene component in a [4+2] cycloaddition (Diels-Alder type) reaction. nih.govchemrxiv.orgresearchgate.net Recent studies have shown that visible-light-mediated energy transfer can facilitate the dearomative [4+2] cycloaddition of substituted naphthalenes with alkenes, leading to the formation of complex, three-dimensional bicyclic structures. nih.govacs.org These reactions often proceed with a degree of stereoselectivity, yielding endo and exo isomers. nih.govchemrxiv.orgacs.org

Modifications and Substitutions on the Methoxy Group

Demethylation Strategies to Hydroxyl-Naphthonitriles

The methoxy group (-OCH₃) is an ether linkage that can be cleaved to reveal a hydroxyl group (-OH), a process known as demethylation. This conversion of this compound to 3-Bromo-7-hydroxy-1-naphthonitrile significantly alters the molecule's properties and opens up new avenues for functionalization. chemicalbook.com

A highly effective and common reagent for the cleavage of aryl methyl ethers is Boron Tribromide (BBr₃). researchgate.netcommonorganicchemistry.com The reaction is typically performed in an inert solvent such as dichloromethane (DCM) at reduced temperatures. The Lewis acidic boron atom coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. Subsequent workup liberates the free hydroxyl group. Other reagents capable of demethylation include strong protic acids like HBr or HI, and other Lewis acids.

Exploiting the Ether Linkage for Further Functionalization

The primary route to functionalizing the ether linkage is through its cleavage to the corresponding hydroxyl derivative, 3-bromo-7-hydroxy-1-naphthonitrile. The resulting phenolic hydroxyl group is a versatile handle for a wide range of subsequent reactions:

O-Alkylation: The hydroxyl group can be deprotonated with a base to form a phenoxide, which is a potent nucleophile. This phenoxide can then react with alkyl halides (Williamson ether synthesis) to form new, more complex ethers.

O-Acylation: The hydroxyl group can react with acyl chlorides or anhydrides in the presence of a base to form esters.

Bucherer Reaction: In a more complex transformation, naphthols can be converted to naphthylamines. For instance, related naphthols like 6-bromo-2-naphthol (B32079) undergo the Bucherer reaction when heated with an amine and sodium bisulfite, providing a pathway to amino-naphthalene derivatives. mdpi.com

The utility of the resulting 7-hydroxy-1-naphthonitrile structure is highlighted by its use as a reagent in the preparation of triazine derivatives for organic light-emitting diode (OLED) devices. chemicalbook.com

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity: When performing further substitutions on the naphthalene ring, the existing substituents dictate the position of the incoming group. This is known as regioselectivity. In this compound, the methoxy group at C7 is a strongly activating, ortho, para-directing group. The bromine at C3 is a deactivating, but also ortho, para-directing group.

Stereoselectivity: Stereoselectivity becomes a key consideration in reactions that create new stereocenters. As mentioned in section 3.2.3, the [4+2] cycloaddition reactions involving the naphthalene ring are a prime example. nih.govchemrxiv.org The approach of the dienophile to the planar naphthalene ring can occur from two different faces, leading to the formation of diastereomeric products, typically labeled endo and exo. The ratio of these diastereomers (diastereomeric ratio, d.r.) is a measure of the reaction's stereoselectivity and is influenced by steric and electronic factors of both the naphthalene derivative and the reacting partner. acs.org

Application As a Key Intermediate in the Synthesis of Functionally Advanced Molecules

Precursor for Inhibitors of Steroidogenic Enzymes

A significant application of 3-Bromo-7-methoxy-1-naphthonitrile is in the field of medicinal chemistry, specifically in the creation of inhibitors for enzymes involved in steroid synthesis. The inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1), which catalyzes the conversion of the weak estrogen estrone (B1671321) (E1) into the highly potent estradiol (B170435) (E2), is a major therapeutic target for estrogen-dependent diseases like breast cancer and endometriosis. bohrium.com By blocking this enzyme, the local production of estradiol in tumors can be reduced, thereby hindering cancer cell proliferation. bohrium.com

Researchers have successfully utilized this compound as a key precursor in the synthesis of novel, non-steroidal 17β-HSD1 inhibitors. bohrium.com In a documented synthetic pathway, this compound was reacted with 3-methoxyphenylboronic acid in a Suzuki coupling reaction. bohrium.comacs.org This specific reaction creates a new carbon-carbon bond, attaching the 3-methoxyphenyl (B12655295) group to the 3-position of the naphthonitrile core, yielding a bi-aryl structure. bohrium.comacs.org

This synthesis represents a key step in building a molecule designed to fit into the active site of the 17β-HSD1 enzyme. The non-steroidal nature of the resulting inhibitor is a significant advantage, as many steroidal inhibitors suffer from undesirable estrogenic side effects. acs.org The table below summarizes the key aspects of this synthesis.

Reactant 1Reactant 2ProductReaction TypeYield
This compound3-Methoxyphenylboronic acid7-Methoxy-3-(3-methoxyphenyl)naphthalene-1-carbonitrileSuzuki Coupling53%
Data sourced from a doctoral dissertation from Saarland University. acs.org

The development of these inhibitors is guided by structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of drug candidates. For inhibitors derived from this compound, the goal is to create a molecule that binds tightly to 17β-HSD1 without interacting with other steroidogenic enzymes or estrogen receptors.

A key finding from research on these non-steroidal inhibitors is their ability to achieve selective inhibition of the target enzyme. acs.org Unlike some earlier steroidal inhibitors that could inadvertently stimulate cell proliferation due to their own estrogenic activity, the naphthonitrile-based compounds were shown to be devoid of such effects. acs.org This high selectivity is a critical attribute for a therapeutic agent, minimizing the potential for off-target side effects. The SAR studies focus on how modifications to the appended phenyl ring and other parts of the naphthonitrile scaffold influence binding affinity and inhibitory concentration (IC₅₀) values, paving the way for the design of even more potent and specific drug candidates.

While this compound has demonstrated clear utility as a precursor for 17β-HSD1 inhibitors, extensive searches of scientific literature and patent databases did not yield specific examples of its application in the synthesis of fluorescent probes, imaging agents, or novel optoelectronic materials as of the latest update. Research in these areas often utilizes other naphthalene (B1677914) derivatives, but direct evidence for the use of this specific compound remains undocumented in readily available sources.

Development of Novel Organic Materials and Optoelectronic Components

Integration into Conjugated Systems for Enhanced Luminescence and Conductivity

The pursuit of novel organic materials with superior photophysical and electronic properties is a driving force in materials science. The strategic incorporation of the this compound moiety into larger π-conjugated systems is a promising avenue for the development of advanced fluorophores and conductive materials. The bromo substituent provides a reactive handle for cross-coupling reactions, enabling the extension of the conjugated system, while the electron-withdrawing cyano group and electron-donating methoxy (B1213986) group can be exploited to fine-tune the electronic characteristics of the resulting molecules.

While direct studies on this compound for these specific applications are not extensively documented in publicly available literature, the principles of molecular design and the known reactivity of its functional groups allow for the extrapolation of its potential. For instance, the synthesis of novel fluorophores often involves the Sonogashira coupling of aromatic bromides with various alkynes. nih.gov The bromo position on the naphthonitrile core is well-suited for such reactions, allowing for the introduction of diverse chromophoric units. The resulting extended π-systems could exhibit tunable emission properties, spanning the visible spectrum, which is a critical feature for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

Furthermore, the development of conductive polymers often relies on the creation of extended, planar aromatic structures that facilitate charge transport. The naphthalene unit of this compound can serve as a core component in such polymers. Through synthetic strategies like Suzuki or Stille coupling, the bromo group can be used to link multiple naphthonitrile units or to incorporate them into a larger polymer backbone. The electronic properties of the resulting polymer could be modulated by the interplay of the methoxy and cyano groups, potentially leading to materials with desirable conductivity for applications in organic electronics.

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field ripe with opportunities for creating complex and functional architectures. The design of molecules that can spontaneously self-assemble into well-defined structures is a key objective. This compound possesses the necessary attributes to act as a versatile building block in this domain.

The presence of a nitrile group allows for the potential of hydrogen bonding interactions, a fundamental tool in directing self-assembly. Moreover, the aromatic naphthalene core can participate in π-π stacking interactions, another crucial factor in the organization of molecules in the solid state and in solution. The combination of these non-covalent forces can be harnessed to construct intricate supramolecular architectures such as one-dimensional ribbons, two-dimensional sheets, or even more complex three-dimensional frameworks.

For example, research on related molecules, such as 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole, has demonstrated the critical role of intermolecular interactions in defining the supramolecular architecture. researchgate.net In this specific case, N-H···O and O-H···O hydrogen bonds, along with other weaker interactions, dictate the packing of the molecules in the crystal lattice. researchgate.net Similarly, the functional groups on this compound could be strategically employed to direct the formation of specific, pre-programmed assemblies. The ability to control the self-assembly process is paramount for the development of "smart" materials with applications in areas such as sensing, catalysis, and drug delivery. The modular nature of this building block allows for the systematic modification of its structure to fine-tune the intermolecular interactions and, consequently, the properties of the resulting supramolecular material.

While the direct exploration of this compound in supramolecular chemistry is an area that warrants further investigation, the foundational principles of molecular recognition and self-assembly strongly suggest its potential as a valuable component in the construction of novel, functional supramolecular systems.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is instrumental in identifying the number and connectivity of hydrogen atoms within a molecule. For 3-Bromo-7-methoxy-1-naphthonitrile, the ¹H NMR spectrum, typically recorded in a deuterated solvent such as CDCl₃, reveals key structural details. The aromatic protons appear as distinct signals, with their chemical shifts and coupling constants providing insights into their relative positions on the naphthalene (B1677914) ring system. The methoxy (B1213986) group protons typically appear as a sharp singlet.

A reported ¹H NMR spectrum in CDCl₃ shows the following chemical shifts (δ) and coupling constants (J): 8.13 (d, 1H, J=1.8 Hz), 7.93 (d, 1H, J=1.9 Hz), 7.72 (d, 1H, J=9.0 Hz), 7.41 (d, 1H, J=2.4 Hz), 7.28 (dd, 1H, J=2.4 Hz, 9.0 Hz), and 3.99 (s, 3H). chemicalbook.com These signals are consistent with the proposed structure of this compound.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would be expected to produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the electronic environment. For instance, the carbon atom of the nitrile group would appear at a characteristic downfield shift, while the aromatic carbons and the methoxy carbon would have signals in their respective typical regions.

No specific ¹³C NMR data for this compound was found in the surveyed literature.

To further probe the three-dimensional structure and potential dynamic processes, specialized two-dimensional (2D) NMR techniques can be employed. These include:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, helping to assign the signals from the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular framework and confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can be used to determine the spatial proximity of protons, which can be valuable for conformational analysis, particularly if there is restricted rotation around single bonds.

Specific data from these specialized NMR techniques for this compound are not available in the reviewed scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₁₂H₈BrNO), high-resolution mass spectrometry (HRMS) would be expected to provide an accurate mass measurement that confirms the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

The fragmentation pattern observed in the mass spectrum upon ionization would offer further structural confirmation. Expected fragmentation pathways could include the loss of the bromine atom, the methoxy group, or the nitrile group.

Detailed mass spectrometry data, including fragmentation analysis for this compound, was not found in the public domain literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
Nitrile (C≡N) stretch2220 - 2260
Aromatic C-H stretch3000 - 3100
Aromatic C=C stretch1400 - 1600
C-O (ether) stretch1000 - 1300
C-Br stretch500 - 600

A specific IR spectrum for this compound was not identified in the surveyed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system in this compound is a chromophore that absorbs UV light, leading to the promotion of electrons from bonding or non-bonding orbitals to anti-bonding orbitals. The UV-Vis spectrum, typically recorded in a suitable solvent, would show one or more absorption maxima (λmax). The positions and intensities of these bands are characteristic of the extended π-electron system of the naphthalene core and can be influenced by the bromo, methoxy, and nitrile substituents.

Specific UV-Vis spectroscopic data for this compound was not available in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This data would unambiguously confirm the molecular structure and provide insights into the crystal packing.

No published X-ray crystallographic data for this compound was found.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of this compound, providing reliable means for its separation and the determination of its purity.

High-Performance Liquid Chromatography is a powerful technique for the separation, identification, and quantification of this compound. While specific application notes detailing the analysis of this exact compound are not extensively published, methods developed for its derivatives and structurally related compounds provide a strong framework for its analysis.

For instance, HPLC-MS/MS analysis of compounds synthesized from this compound has been successfully carried out using a Surveyor-HPLC system coupled with a TSQ Quantum triple quadrupole mass spectrometer. uni-saarland.de This indicates the suitability of reversed-phase HPLC for the analysis of this compound. A typical starting point for method development would involve a C18 stationary phase, which is effective for separating non-polar to moderately polar compounds.

A potential HPLC method for this compound could be based on the conditions used for related naphthalenic compounds. An isocratic elution with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely provide good separation. The ratio of acetonitrile to water would need to be optimized to achieve the desired retention time and resolution from any impurities. Detection is typically performed using a UV detector, as the naphthonitrile structure contains a strong chromophore.

ParameterSuggested Starting Conditions
Stationary Phase C18 (Reversed-Phase)
Mobile Phase Acetonitrile / Water (Isocratic or Gradient)
Detector UV-Vis (Diode Array Detector)
Instrumentation Surveyor-HPLC system or equivalent

Gas Chromatography-Mass Spectrometry is another valuable tool for the analysis of this compound, particularly for assessing its volatility and for the identification of volatile impurities. The compound's molecular weight and structure make it amenable to GC analysis, provided it has sufficient thermal stability and volatility.

In a GC-MS system, the gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer. This provides both retention time data from the GC and mass-to-charge ratio data from the MS, allowing for a high degree of confidence in compound identification.

ParameterGeneral Approach
Stationary Phase Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Temperature Program An optimized temperature ramp to ensure good separation and peak shape.
Ionization Mode Electron Ionization (EI)
Detector Quadrupole or Ion Trap Mass Spectrometer

Thin-Layer Chromatography is an indispensable technique for the rapid monitoring of chemical reactions that produce or consume this compound. google.com Its simplicity, speed, and low cost make it ideal for quickly assessing the progress of a reaction by observing the disappearance of reactants and the appearance of products.

For the analysis of this compound, silica (B1680970) gel plates are commonly used as the stationary phase. google.com The choice of mobile phase, or eluent, is critical for achieving good separation. Based on purification protocols for this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is effective. The ratio of these solvents can be adjusted to optimize the separation. For instance, a higher proportion of ethyl acetate will increase the polarity of the mobile phase and cause the compounds to travel further up the plate.

Visualization of the separated spots on the TLC plate is typically achieved under UV light (254 nm), as the aromatic nature of the naphthonitrile ring allows for UV absorbance. google.com

Table of TLC Systems for this compound Analysis:

Stationary PhaseMobile Phase (Eluent)VisualizationApplication
Silica Gel (Alugram SIL G UV254)Hexane / Ethyl Acetate (7:3)UV (254 nm)Reaction Monitoring
Silica Gel (Alugram SIL G UV254)Hexane / Ethyl Acetate (9:1)UV (254 nm)Purification Check

This table was generated based on data from the text.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and energy of a molecule, which in turn dictates its reactivity and physical properties.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly useful for studying reaction mechanisms and the energetics of transition states. In the context of derivatives of 3-Bromo-7-methoxy-1-naphthonitrile, DFT calculations have been employed to understand their interaction with biological targets. uni-saarland.de For instance, in studies on related inhibitors, DFT has been used to generate molecular electrostatic potential (MEP) maps. uni-saarland.de

An MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack). This is vital for predicting non-covalent interactions, such as those between a drug molecule and its protein target. The methodology for such a calculation typically involves:

Software: Gaussian 03

Method: Density Functional Theory (DFT)

Basis Set: 6-311G**

Visualization: GaussView

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. A key aspect of this is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity and its behavior in pericyclic reactions and electronic transitions.

HOMO: The outermost orbital containing electrons. It acts as an electron donor, and its energy level correlates with the molecule's ionization potential. A higher HOMO energy suggests a greater ability to donate electrons.

LUMO: The innermost orbital without electrons. It acts as an electron acceptor, and its energy correlates with the electron affinity. A lower LUMO energy indicates a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Detailed molecular orbital analysis or specific HOMO-LUMO energy calculations for this compound are not documented in the available research.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is invaluable for exploring the conformational landscape of flexible molecules and for studying their interactions with other molecules, such as solvents or biological macromolecules. While MD simulations have been used to study the interaction of ligands with proteins in research that utilizes derivatives of this compound, specific simulations focused on the conformational analysis of the compound itself are not described in the available literature. uni-saarland.de

Structure-Property Relationship Predictions

Predicting the relationship between a molecule's structure and its physical, chemical, and biological properties is a cornerstone of chemical research. Computational methods can estimate properties such as solubility, lipophilicity (logP), and potential biological activities based on the molecular structure. While this compound is used as a precursor in the synthesis of biologically active molecules, specific quantitative structure-property relationship (QSPR) studies for this particular compound are not found in the reviewed literature. uni-saarland.de

In Silico Screening and Virtual Library Design for Derivative Synthesis

In silico screening involves using computational methods to search large databases of virtual compounds to identify those with a high probability of having a desired biological activity. This compound serves as a valuable scaffold or starting material for creating libraries of derivatives for such screening campaigns. uni-saarland.de Its structure, featuring bromo, methoxy (B1213986), and nitrile functional groups on a naphthalene (B1677914) core, allows for diverse chemical modifications to explore the chemical space around a biological target. For example, the bromine atom is particularly useful for cross-coupling reactions (like Suzuki or Stille couplings) to introduce new aryl or alkyl groups, systematically modifying the molecule's shape and properties to optimize binding to a target protein.

While this compound is a key building block for creating such libraries, specific studies detailing its inclusion in a virtual library design or its results from a large-scale in silico screening campaign are not publicly documented.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-7-methoxy-1-naphthonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Brominated naphthalene derivatives are typically synthesized via electrophilic aromatic substitution (EAS) or transition metal-catalyzed cross-coupling. For EAS, directing groups like methoxy (-OCH₃) and nitrile (-CN) influence regioselectivity. Optimize bromination using Lewis acids (e.g., FeBr₃) in anhydrous solvents (e.g., DCM) at 0–5°C to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended. Monitor reaction progress by TLC and confirm purity via HPLC (>95%) or GC-MS .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational techniques:

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm). Nitrile groups exhibit IR stretches at ~2200–2260 cm⁻¹.
  • X-ray crystallography : Resolve crystal packing and bond angles for steric/electronic analysis.
  • DFT calculations : Model HOMO-LUMO gaps and electrostatic potential maps (software: Gaussian, ORCA) to predict reactivity .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Brominated aromatics may release toxic fumes (HBr) upon decomposition. Use fume hoods, PPE (nitrile gloves, lab coat), and store at 0–6°C to prevent degradation. Conduct a hazard assessment using SDS analogs (e.g., 2-Bromo-6-methoxynaphthalene, CAS 5111-65-9) and consult toxicological profiles for naphthalene derivatives to mitigate inhalation/skin exposure risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for brominated naphthalene derivatives under varying conditions?

  • Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or catalyst purity. For systematic analysis:

  • Literature meta-analysis : Use databases like TOXCENTER, NIH RePORTER, and NTRL to collate data (e.g., reaction yields, byproducts) and apply statistical tools (e.g., ANOVA) to identify outliers.
  • Controlled replication : Repeat key studies under standardized conditions (e.g., anhydrous DMF, inert atmosphere) and compare results. Document parameters rigorously to isolate variables .

Q. What strategies are effective for studying the degradation pathways of this compound in environmental or biological systems?

  • Methodological Answer :

  • Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic matrices; monitor via LC-MS for debromination or methoxy cleavage products.
  • Microbial metabolism : Use soil or sludge microcosms; extract metabolites via SPE and identify using high-resolution MS/MS.
  • Computational modeling : Apply QSAR models to predict biodegradation half-lives and ecotoxicological endpoints .

Q. How can advanced spectroscopic techniques elucidate the compound’s interaction with biological targets or materials?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Immobilize the compound on gold chips to study binding kinetics with proteins/enzymes.
  • Solid-state NMR : Investigate adsorption on silica or polymer surfaces (relevant for drug delivery systems).
  • Time-resolved fluorescence : Probe electronic interactions in supramolecular assemblies (e.g., host-guest complexes) .

Q. What computational approaches best predict the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Docking simulations : Use Schrödinger Suite or AutoDock to model palladium-catalyzed couplings (e.g., Suzuki-Miyaura).
  • Reactivity descriptors : Calculate Fukui indices (nucleophilic/electrophilic attack) and local softness parameters via DFT.
  • Benchmarking : Validate predictions against experimental data for analogous compounds (e.g., 3-Bromo-4-methylphenylboronic acid, CAS 1312765-69-7) .

Data Contradiction and Reproducibility Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Purity verification : Re-crystallize and analyze via DSC for melting point consistency. Compare with analogs (e.g., 2-Bromo-6-methoxynaphthalene, mp 108–111°C).
  • Inter-laboratory studies : Collaborate to standardize NMR solvent (CDCl₃ vs. DMSO-d₆) and spectrometer calibration.
  • Error analysis : Quantify measurement uncertainties using ISO/IEC 17025 guidelines .

Tables for Reference

Analogous Compound CAS RN Key Data Reference
2-Bromo-6-methoxynaphthalene5111-65-9mp 108–111°C, HPLC purity >95%
3-Bromo-4-methylphenylboronic acid1312765-69-7Used in Suzuki couplings
1-Bromo-2-methylnaphthalene2586-62-1bp 296°C, d 1.418

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.